Phenylacetyl disulphide

Description

Historical Context and Initial Discovery

The precise date and discoverer of Phenylacetyl disulphide are not prominently documented in historical records, which is common for specialized reagents. However, its synthesis is well-established through various chemical procedures. General methods for creating diacyl disulphides involve the reaction of corresponding thioacids with iodine. chemicalbook.com Specifically, this compound can be synthesized by reacting phenyl benzenethiolsulfonate with thioacetic acid in the presence of triethylamine. chemicalbook.com

The compound gained significant traction in the scientific community with the advent of nucleic acid chemistry. Key historical developments in its application occurred in the late 1980s and early 1990s. The research group of J.H. van Boom was among the first to report on the use of this compound (PADS) as a sulfurizing agent in the solid-phase synthesis of oligodeoxynucleoside phosphorothioates. organica1.orgresearchgate.net These initial studies demonstrated that PADS was a convenient and accessible reagent for the rapid P-sulfurization of phosphite-triesters, laying the groundwork for its future applications. organica1.orgresearchgate.netresearchgate.net

Significance and Broad Research Landscape of Disulphide Compounds

Disulphide compounds, characterized by the covalent sulfur-sulfur (S-S) bond, are of fundamental importance in both chemistry and biology. mdpi.com In biochemistry, disulphide bridges formed between cysteine residues are crucial for the formation and stabilization of the secondary and tertiary structures of peptides and proteins. mdpi.com This structural role is vital for the function of countless enzymes, hormones, and antibodies. researchgate.net Beyond structural stabilization, disulphides are key players in maintaining cellular redox homeostasis. mdpi.com

Chemically, the disulphide bond is noted for its versatility and unique reactivity. mdpi.com It is a reversible functional group that can be formed under oxidative conditions and cleaved via a thiol-disulphide exchange reaction. mdpi.com This dynamic nature has made disulphide-containing molecules attractive for various applications, including:

Drug Delivery: Designing bioreductive prodrugs and drug delivery systems that release their payload in specific cellular environments. mdpi.com

Materials Science: Introducing dynamic disulphide bonds into polymer materials can impart novel properties like self-healing and stimulus responsiveness. mdpi.com

Medicinal Chemistry: The disulphide fragment is found in numerous natural products and pharmaceuticals and is a target for developing new antibacterial agents. mdpi.comnih.govharvard.edu

The academic inquiry into disulphide compounds is vast, spanning from fundamental studies of their redox interconversion with metal thiolates to their application in complex biological systems and materials science. mdpi.comuniversiteitleiden.nl

Current Research Focuses on this compound

The predominant research focus for this compound is its application as a sulfur-transfer agent, or sulfurizing reagent. chemicalbook.comtandfonline.com It is particularly valued in the pharmaceutical industry for the synthesis of phosphorothioate (B77711) oligonucleotides (PS-ODNs). researchgate.netresearchgate.net These modified nucleic acids, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, are less susceptible to degradation by nucleases, a critical feature for antisense therapeutics and siRNA drugs. google.com

Key areas of current research include:

Efficiency and Scalability: Investigations by researchers, including V. T. Ravikumar and colleagues, have established PADS as an efficient, inexpensive, and scalable replacement for other sulfurizing agents like the Beaucage reagent. organica1.orgtandfonline.comresearchgate.netresearchgate.net Studies have demonstrated its effectiveness in large-scale synthesis, crucial for the manufacturing of active pharmaceutical ingredients (APIs). organica1.orgresearchgate.net

Mechanism and Optimization: A significant finding is the concept of "aging" PADS solutions. Research has shown that freshly prepared solutions of PADS have a sulfurization efficiency of around 99.5–99.7%. acs.org However, when a solution of PADS in a solvent mixture like pyridine (B92270) and acetonitrile (B52724) is allowed to "age," it degrades to form polysulfide intermediates. researchgate.netacs.orgnih.gov These "aged" solutions act as more potent sulfurizing agents, achieving stepwise efficiencies greater than 99.9%. acs.orgnih.govtandfonline.com This phenomenon is crucial for producing high-purity oligonucleotides with minimal phosphate diester impurities. acs.org

Reaction Kinetics: Academic studies have delved into the kinetics and mechanism of the sulfurization process. The reaction with "fresh" PADS involves the nucleophilic attack of the phosphite (B83602) on the disulphide bond, followed by a base-catalyzed elimination. researchgate.netrsc.org The mechanism for "aged" PADS involves different polysulfide intermediates, providing a more facile pathway for the desired reaction. researchgate.netrsc.org

Scope and Objectives of Academic Inquiry into this compound

The scope of academic inquiry into this compound is primarily centered on synthetic and medicinal chemistry, with a strong emphasis on its application in pharmaceutical development and manufacturing. researchgate.netresearchgate.net The main objective is to refine and optimize its use as a sulfurizing reagent for the production of therapeutic oligonucleotides.

The specific goals of this research include:

Maximizing Reaction Efficiency: A primary goal is to achieve near-quantitative sulfurization at each step of oligonucleotide synthesis to ensure the high purity and yield of the final drug product. acs.orgnih.gov

Understanding Reaction Mechanisms: Detailed kinetic and mechanistic studies aim to fully understand the degradation of PADS into more active polysulfides and the subsequent sulfur-transfer reaction. researchgate.netrsc.org This knowledge allows for the rational design of robust and reproducible manufacturing processes.

Process Optimization and Control: Research focuses on optimizing reaction conditions, such as solvent composition, reagent concentration, contact time, and the "aging" period, to maximize efficiency and minimize the formation of impurities like phosphate diesters. acs.orgnih.gov

Economic Viability: A significant driver of PADS research is its cost-effectiveness compared to other reagents. organica1.orgresearchgate.net Academic and industrial labs aim to solidify its role as an economical and reliable choice for the large-scale production of nucleic acid-based drugs. organica1.org

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 15088-78-5 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₆H₁₄O₂S₂ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 302.41 g/mol | chemicalbook.comchemicalbook.com |

| Appearance | White to almost white powder or crystal | chemicalbook.com |

| Melting Point | 59-63 °C | chemicalbook.com |

Table 2: Key Research Applications of this compound

| Application | Description | Source(s) |

|---|---|---|

| Sulfurization Reagent | Serves as an efficient sulfur-transfer agent for converting phosphite triesters to phosphorothioate triesters. | chemicalbook.comtandfonline.com |

| Oligonucleotide Synthesis | Widely used in the solid-phase synthesis of phosphorothioate oligonucleotides (PS-ODNs) for antisense and siRNA therapeutics. | organica1.orgresearchgate.netresearchgate.net |

| Pharmaceutical Intermediate | Used in the development and large-scale manufacturing of nucleic acid-based active pharmaceutical ingredients (APIs). | organica1.orgresearchgate.net |

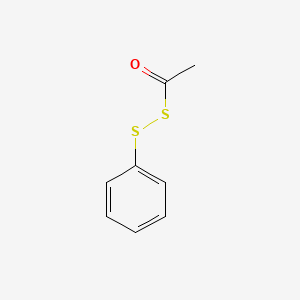

Structure

3D Structure

Properties

Molecular Formula |

C8H8OS2 |

|---|---|

Molecular Weight |

184.3 g/mol |

IUPAC Name |

S-phenylsulfanyl ethanethioate |

InChI |

InChI=1S/C8H8OS2/c1-7(9)10-11-8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

XGTWOXXBRMVJEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SSC1=CC=CC=C1 |

Origin of Product |

United States |

Nomenclature, Structural Representation, and Classification

Systematic IUPAC Nomenclature of Phenylacetyl Disulphide

The formal and systematic name for Phenylacetyl disulfide, as established by the International Union of Pure and Applied Chemistry (IUPAC), is S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate nih.gov. Another IUPAC-compliant name found in some sources is 2-phenyl-1-[(2-phenylacetyl)disulfanyl]ethan-1-one thermofisher.com. These names precisely describe the molecular structure, which consists of two phenylacetyl groups linked by a disulfide bond.

Common and Derived Names in Academic Literature

In scientific and commercial literature, Phenylacetyl disulfide is frequently referred to by several common and derived names. The most prevalent of these is Phenylacetyl disulfide itself nih.gov. Other widely used synonyms include Bis(phenylacetyl) disulfide , Diphenylacetyl disulfide , and the abbreviation PADS biosynth.cominnospk.comchemicalbook.com. Additionally, the name 2-Phenylacetic dithioperoxyanhydride is also used to describe the compound nih.govinnospk.com. These names are often used interchangeably in research and industrial applications.

Classification within the Disulphide Compound Family

Phenylacetyl disulfide belongs to the family of organic disulfides. Specifically, it is classified as a diacyl disulfide . This classification arises from its structure, which features a disulfide (-S-S-) linkage bonded to two acyl groups (in this case, phenylacetyl groups). Organic disulfides are characterized by the presence of a covalent sulfur-sulfur bond. Phenylacetyl disulfide's role as a sulfurizing reagent in chemical synthesis is a key function related to this classification biosynth.comsigmaaldrich.cn. It is particularly noted for its application as a sulfur transfer agent in the preparation of phosphorothioate (B77711) oligonucleotides biosynth.comsigmaaldrich.cnacs.org.

Related Chemical Entities and Structural Analogs of this compound

Several chemical entities are structurally related to Phenylacetyl disulfide. These analogs are of interest in research, particularly in the development of sulfur transfer reagents for synthesizing phosphorothioate oligonucleotides. Some notable analogs include:

3H-1,2-Benzodithiol-3-one 1,1-dioxide (Beaucage Reagent) : A well-known sulfurizing agent that PADS is often compared to and can replace acs.org.

Dimethylthiuram disulfide (DTD) : Another reagent used in the synthesis of RNA phosphorothioates researchgate.net.

3-Amino-1,2,4-dithiazole-5-thione (ADTT or Xanthane Hydride) : An alternative sulfur-transfer reagent suitable for solid-phase synthesis empbiotech.comresearchgate.net.

Dibenzoyl tetrasulphide : A crystalline solid that also functions as a fast and efficient sulfur-transfer agent researchgate.net.

3-Methyl-1,2,4-dithiazolin-5-one (MEDITH) : Used for the synthesis of oligonucleotide phosphorothioates researchgate.net.

Bis(ethoxythiocarbonyl)tetrasulfide : Another sulfur-transfer reagent for synthesizing oligonucleotide phosphorothioates researchgate.net.

The study of these analogs helps in understanding the mechanism and efficiency of the sulfurization process in synthesizing modified oligonucleotides, which are crucial for therapeutic applications acs.orgresearchgate.net. The degradation of PADS can lead to the formation of polysulfides, which are considered the active sulfurizing agents rsc.org.

Data and Properties of Phenylacetyl Disulfide

Below are tables summarizing key data and research findings related to Phenylacetyl disulfide.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 15088-78-5 | innospk.comsigmaaldrich.cnguidechem.com |

| Molecular Formula | C16H14O2S2 | innospk.comguidechem.comchemimpex.com |

| Molecular Weight | 302.41 g/mol | innospk.comsigmaaldrich.cnsigmaaldrich.com |

| Appearance | White to off-white solid/powder | innospk.comguidechem.comchemimpex.com |

| Melting Point | 59-63 °C | innospk.comsigmaaldrich.cnsigmaaldrich.com |

| Boiling Point | 481.1°C at 760 mmHg | innospk.com |

| Density | 1.269 g/cm³ | innospk.com |

| Water Solubility | Insoluble | chemicalbook.comguidechem.com |

| Refractive Index | 1.638 | innospk.com |

| Flash Point | 210.1°C | innospk.com |

Table 2: Research Applications and Findings

| Research Area | Key Finding | Source(s) |

|---|---|---|

| Oligonucleotide Synthesis | Serves as an efficient and economical sulfur transfer agent for the synthesis of phosphorothioate oligonucleotides, replacing reagents like Beaucage reagent. | biosynth.comacs.org |

| Sulfurization Efficiency | Achieves over 99.6% sulfurization efficiency of phosphite (B83602) triesters to phosphorothioate triesters when used in a 0.2 M solution with 3-picoline and acetonitrile (B52724). | acs.org |

| Mechanism of Action | The sulfurization of phosphites by PADS involves the nucleophilic attack of the phosphite on the disulfide bond, followed by a base-catalyzed elimination. | rsc.org |

| Reagent Degradation | In solution with a base like 3-picoline, PADS degrades to form polysulfides, which are the active sulfurizing species. This "aging" process is key to its optimal performance. | researchgate.netrsc.org |

| RNA Synthesis | PADS is effective for the efficient synthesis of phosphorothioate RNA (PS-RNA), achieving >99.8% stepwise sulfurization efficiency. | researchgate.net |

Synthetic Methodologies and Chemical Preparation of Phenylacetyl Disulphide

Overview of Established Synthetic Routes for Disulphides

The formation of a disulphide bond (S-S) is a fundamental transformation in organic chemistry. Generally, these syntheses involve the oxidation of thiols or the reaction of a sulfur-containing nucleophile with an appropriate electrophile. Common methods for the preparation of disulphides include the oxidation of thiols using a variety of oxidizing agents such as halogens (e.g., iodine), hydrogen peroxide, or even air. researchgate.net Another prevalent approach involves the reaction of an acyl chloride with a disulphide-containing salt, such as sodium disulphide. quickcompany.in Furthermore, disulphide exchange reactions provide a pathway to unsymmetrical disulphides through the reaction of a thiol with a symmetrical disulphide. chimicatechnoacta.ru More advanced and greener methodologies, such as electrochemical synthesis, are also being explored for the formation of disulphide bonds. chimicatechnoacta.ru

Specific Synthetic Pathways to Phenylacetyl Disulphide

The synthesis of this compound can be accomplished through several specific pathways, each with its own set of reagents and conditions.

A general and straightforward method for the synthesis of symmetrical diacyl disulphides involves the oxidation of the corresponding thioacids. In a typical procedure, the thioacid is dissolved in a suitable solvent, such as ethanol (B145695), and treated with an oxidizing agent like iodine at room temperature. The reaction mixture is stirred for a period, typically around 12 hours, to ensure complete conversion. Following the reaction, the solvent is removed, and the crude product is worked up by washing with a basic solution (e.g., 10% sodium carbonate) and brine to remove unreacted starting material and byproducts. The final product is then purified by techniques such as flash chromatography.

While this represents a general protocol, the direct application to phenylthioacetic acid to yield this compound would follow this principle. The reaction proceeds via the oxidative coupling of two molecules of the thioacid.

A widely utilized method for the preparation of this compound involves the reaction of phenylacetyl chloride with a sulphur donor, such as a metal disulphide salt.

One documented process involves the reaction of phenylacetyl chloride with an aqueous solution of sodium disulphide in the presence of a phase transfer catalyst. quickcompany.in In a specific example, sodium disulphide is prepared by heating sodium sulphide with sulphur powder in water. quickcompany.in This solution is then cooled and mixed with an aprotic solvent like monochlorobenzene and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide. Phenylacetyl chloride is then added at a controlled temperature (0-5°C), and the reaction is allowed to proceed as the temperature is gradually increased to 25°C. quickcompany.in

Another variation of this method employs lithium disulphide. This can be generated in situ by the reduction of elemental sulphur with a reducing agent like Super-Hydride® (lithium triethylborohydride) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov Phenylacetyl chloride is then added to the freshly prepared lithium disulphide solution to yield this compound. nih.gov This method has been successfully used for the synthesis of isotopically labeled this compound (³⁴S-PADS). nih.gov

The following table summarizes a representative synthesis of this compound using phenylacetyl chloride and sodium disulphide:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Purity | Reference |

| Phenylacetyl chloride | Sodium disulphide | Tetrabutylammonium bromide | Monochlorobenzene/Water | 0-25°C | 76.69% | 99.8% (after crystallization) | quickcompany.in |

Disulphide exchange reactions, also known as thiol-disulphide interchange, are equilibrium reactions where a thiol reacts with a disulphide to form a new, unsymmetrical disulphide and a new thiol. chimicatechnoacta.ru This reaction is typically initiated by a thiolate anion attacking one of the sulphur atoms of the disulphide bond. researchgate.net

While this method is more commonly employed for the synthesis of unsymmetrical disulphides, it could theoretically be applied to the synthesis of this compound. For instance, reacting phenylthioacetic acid with a different, more labile diacyl disulphide could, under appropriate equilibrium conditions, lead to the formation of this compound. However, specific examples of this approach for the synthesis of this compound are not prominently documented in the literature.

Electrochemical methods offer a green and efficient alternative for the synthesis of disulphides, often avoiding the need for chemical oxidizing agents. chimicatechnoacta.ru These methods typically involve the anodic oxidation of thiols. The process can be carried out in an undivided or divided electrochemical cell, sometimes in the presence of a mediator to facilitate the electron transfer process. chimicatechnoacta.ru

For instance, the electrolysis of thiols in the presence of a redox mediator can lower the overpotential required for the oxidation. chimicatechnoacta.ru The use of an undivided cell can be advantageous as it allows for the reduction of homodimers at the cathode, potentially increasing the yield of the desired unsymmetrical disulphide in exchange reactions. chimicatechnoacta.ru While electrochemical synthesis of various disulphides has been reported, specific and detailed procedures for the electrosynthesis of this compound are not yet widely available in the scientific literature.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and purification method.

The choice of the phase transfer catalyst and solvent system also plays a critical role. While hexadecyltributyl phosphonium (B103445) bromide in benzene (B151609) has been reported to give high yields, the catalyst is expensive. quickcompany.in The use of tetrabutylammonium bromide in a biphasic monochlorobenzene/water system provides a more cost-effective alternative. quickcompany.in

In the synthesis of ³⁴S-labeled this compound, controlling the stoichiometry of the reagents was found to be important for minimizing the formation of byproducts such as dibenzoyl sulphide. nih.gov Careful, dropwise addition of the reagents and maintaining a low temperature during the initial stages of the reaction are also crucial for controlling the reaction rate and preventing unwanted side reactions.

The following table illustrates the impact of the purification solvent on the purity of this compound:

| Purification Step | Solvent | Purity | Reference |

| Precipitation | n-Butanol | 98.71% | quickcompany.in |

| Crystallization | Cyclohexane (B81311) | 99.8% | quickcompany.in |

Solvent Effects on this compound Synthesis

The choice of solvent is critical in the synthesis of this compound, influencing reaction efficiency, yield, and product purity. The selection often depends on the specific synthetic pathway.

In methods utilizing phase transfer catalysis, a biphasic solvent system is common. For instance, the reaction between an aqueous solution of sodium disulfide and phenylacetyl chloride dissolved in an organic solvent is well-documented. quickcompany.in Toluene (B28343) is frequently used as the organic phase, offering a less hazardous alternative to benzene. quickcompany.inacs.org In other variations, monochlorobenzene has been employed. quickcompany.in The presence of water is essential for dissolving the inorganic disulfide salt, while the organic solvent dissolves the phenylacetyl chloride and the phase transfer catalyst, enabling them to interact at the phase boundary.

For non-catalytic or different reagent systems, single-solvent approaches are used. The synthesis from a thioacid precursor is effectively carried out in ethanol, which serves to dissolve both the thioacid and the iodine oxidant. chemicalbook.com In the synthesis of labeled PADS from elemental sulfur, anhydrous tetrahydrofuran (THF) is the solvent of choice. d-nb.infonih.gov THF is suitable for the reduction step with Super-Hydride® and the subsequent reaction with phenylacetyl chloride. d-nb.infonih.gov

Purification steps also highlight the importance of solvent selection. An improved process specifies the use of n-butanol for precipitation, as it is less reactive towards the final product compared to lower alcohols like methanol, thus minimizing degradation. quickcompany.in Final crystallization is often performed using cyclohexane to achieve high purity. quickcompany.in

| Synthetic Route | Solvent System | Role of Solvent | Reference |

|---|---|---|---|

| Phenylacetyl Chloride + Sodium Disulfide | Toluene/Water or Monochlorobenzene/Water | Biphasic system for Phase Transfer Catalysis | quickcompany.inacs.org |

| Thioacid + Iodine | Ethanol | Dissolves reactants for homogeneous reaction | chemicalbook.com |

| Elemental Sulfur + Phenylacetyl Chloride | Tetrahydrofuran (THF) | Anhydrous medium for reduction and subsequent reaction | d-nb.infonih.gov |

| Purification Step | n-Butanol | Precipitation/control of impurities | quickcompany.in |

| Purification Step | Cyclohexane | Crystallization for high purity product | quickcompany.in |

Temperature and Pressure Influences

Temperature control is a crucial parameter in the synthesis of this compound, directly impacting reaction kinetics, selectivity, and product stability. Several procedures require sub-ambient temperatures, particularly during the addition of reactive reagents. In phase-transfer-catalyzed methods, the reaction mixture is typically cooled to between 0-5°C before the dropwise addition of phenylacetyl chloride. quickcompany.in This cooling helps to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. After the addition is complete, the temperature is often allowed to rise to room temperature (around 25°C) for the reaction to proceed to completion. quickcompany.in Similarly, the synthesis from elemental sulfur involves cooling the THF suspension to 0°C before adding the Super-Hydride® reducing agent and phenylacetyl chloride. nih.gov

Conversely, some steps require elevated temperatures. The preparation of the sodium disulfide reagent itself involves heating an aqueous mixture of sodium sulfide (B99878) and sulfur powder to 100-105°C. quickcompany.in For the synthesis involving the oxidation of a thioacid with iodine, the reaction is typically conducted at a constant room temperature (20°C) for an extended period of 12 hours. chemicalbook.com

Pressure is primarily a factor during the workup and purification stages. Reduced pressure is consistently applied to remove volatile solvents such as ethanol, THF, or organic solvents from the reaction mixture post-reaction, a standard laboratory and industrial practice for concentrating the product before further purification. quickcompany.inchemicalbook.comnih.gov There is no indication in the reviewed literature of high-pressure conditions being necessary for the synthesis reactions themselves.

| Process Step | Temperature | Pressure | Purpose | Reference |

|---|---|---|---|---|

| Preparation of Sodium Disulfide | 100-105°C | Atmospheric | Formation of disulfide reagent | quickcompany.in |

| Addition of Phenylacetyl Chloride (PTC method) | 0-5°C | Atmospheric | Control reaction exothermicity | quickcompany.in |

| Reaction of Thioacid with Iodine | 20°C (Room Temp.) | Atmospheric | Allow reaction to proceed to completion | chemicalbook.com |

| Solvent Removal | Variable | Reduced | Concentrate product post-reaction | quickcompany.inchemicalbook.comnih.gov |

Catalyst Application and Efficiency in this compound Formation

Catalysis plays a significant role in several synthetic routes to this compound, enhancing reaction rates and enabling the use of specific reagents. Phase Transfer Catalysts (PTCs) are particularly important for reactions in biphasic systems. These catalysts, typically quaternary ammonium (B1175870) or phosphonium salts, facilitate the transfer of the disulfide anion from the aqueous phase to the organic phase to react with phenylacetyl chloride. quickcompany.in While hexadecyltributylphosphonium bromide is noted as being effective, it is also described as rare and expensive. quickcompany.inacs.org A more cost-effective alternative, tetrabutylammonium bromide (TBAB), has been successfully used in an improved process, yielding a highly pure product. quickcompany.in

In other methods, reagents function in a role analogous to a catalyst or as a stoichiometric oxidant. The synthesis from a thioacid uses iodine (I₂), which acts as an oxidant to facilitate the formation of the disulfide bond from two thioacid molecules. chemicalbook.com While essential for the reaction, it is consumed stoichiometrically. Similarly, the synthesis from elemental sulfur relies on Super-Hydride® (LiEt₃BH) as a stoichiometric reducing agent to generate the reactive lithium disulfide species. d-nb.infonih.gov Base catalysis is employed in the reaction between phenyl benzenethiolsulfonate and thioacetic acid, which utilizes triethylamine. chemicalbook.comsigmaaldrich.cn

The efficiency of these processes is often high. The one-pot synthesis from elemental sulfur reports a crude yield of 85%. d-nb.info The improved PTC method using TBAB and purification with cyclohexane can achieve a final yield of 76.69% with a purity of 99.8%. quickcompany.in

| Catalyst/Reagent | Synthetic Route | Catalyst Type | Efficiency/Yield | Reference |

|---|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Phenylacetyl Chloride + Na₂S₂ | Phase Transfer Catalyst | 76.7% Yield, 99.8% Purity | quickcompany.in |

| Hexadecyltributylphosphonium Bromide | Phenylacetyl Chloride + Na₂S₂ | Phase Transfer Catalyst | High yield, but expensive | quickcompany.inacs.org |

| Iodine (I₂) | From Thioacid | Stoichiometric Oxidant | 55% Yield | chemicalbook.com |

| Super-Hydride® (LiEt₃BH) | From Elemental Sulfur | Stoichiometric Reducing Agent | 85% Crude Yield | d-nb.infonih.gov |

| Triethylamine | From Phenyl benzenethiolsulfonate | Base Catalyst | Not specified | chemicalbook.comsigmaaldrich.cn |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an emerging area of consideration, driven by the broader chemical industry's move towards sustainability. Analysis of existing methods reveals both challenges and opportunities for environmental improvement.

Atom Economy and E-Factor Analysis

Atom economy is a core metric of green chemistry, measuring the efficiency of a reaction in converting reactant atoms to the desired product. For the synthesis of this compound from phenylacetyl chloride and sodium disulfide, the theoretical atom economy can be calculated.

Reaction: 2 C₈H₇ClO + Na₂S₂ → C₁₆H₁₄O₂S₂ + 2 NaCl

Mass of Product (PADS): 302.41 g/mol

Mass of Reactants: 2 * (154.59 g/mol ) + 110.11 g/mol = 419.29 g/mol

Atom Economy = (Mass of Product / Mass of Reactants) * 100

Atom Economy = (302.41 / 419.29) * 100 = 72.12%

This calculation shows that even under ideal stoichiometric conditions, over 27% of the reactant mass is converted into the sodium chloride byproduct.

The E-Factor (Environmental Factor) provides a more holistic view by considering all waste generated, including solvent losses and byproduct streams. While specific E-Factor values are not reported in the literature for PADS synthesis, a qualitative analysis of the PTC method indicates a significant E-Factor. quickcompany.inacs.org This is due to the large volumes of organic solvents (toluene, monochlorobenzene) and water used in the reaction, extensive solvent use during purification (n-butanol, cyclohexane), and the generation of inorganic salt waste. quickcompany.in

Use of Sustainable Solvents and Reagents

Many traditional syntheses of this compound employ solvents that are now considered problematic or hazardous from a green chemistry perspective. Benzene, a known carcinogen, has been used, as have chlorinated solvents like monochlorobenzene. quickcompany.in Tetrahydrofuran (THF) is also a common but less-than-ideal solvent. d-nb.infonih.gov

However, there are instances of greener solvent use. The synthesis involving the oxidation of a thioacid with iodine uses ethanol, which is a bio-based and more environmentally benign solvent. chemicalbook.com The use of water as a solvent in biphasic systems is also advantageous, though the corresponding organic solvent must also be considered. quickcompany.in The move from benzene to toluene in some PTC processes represents a step towards a less hazardous alternative. acs.org

Future development in this area could focus on replacing conventional organic solvents with recognized green alternatives. These could include bio-based solvents, such as lactate (B86563) esters, or supercritical fluids like CO₂, which is non-toxic and easily removed. encyclopedia.pubcorbion.com Deep eutectic solvents (DESs) represent another class of novel, tunable, and often biodegradable solvents that could be explored for this synthesis. researchgate.net

Development of Catalyst-Free or Renewable Catalyst Systems

Current synthetic methods for this compound are not truly catalyst-free in a green sense. The most common routes rely on either stoichiometric reagents like iodine or phase transfer catalysts. quickcompany.inchemicalbook.com While PTCs are used in small amounts, they are often complex molecules that can be difficult to separate from the product stream and may not be biodegradable.

The development of truly green catalytic systems for PADS synthesis is a clear area for future research. This could involve heterogeneous catalysts that can be easily filtered out and reused, reducing waste and cost. Biocatalysis, using enzymes to perform the synthesis under mild aqueous conditions, would represent a significant green advancement. Another potential avenue is electrosynthesis, which uses electrical energy to drive the reaction, potentially eliminating the need for chemical oxidants or reducing agents. Currently, there is a lack of published research exploring these advanced sustainable catalyst systems for the specific synthesis of this compound.

Molecular Structure and Conformational Dynamics of Phenylacetyl Disulphide

Quantum Chemical Calculations of Molecular Geometry

Quantum chemical calculations provide a powerful lens through which the precise geometric arrangement of atoms within a molecule can be determined. These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of key structural parameters such as bond lengths, bond angles, and dihedral angles. For phenylacetyl disulphide, these calculations reveal a nuanced picture of its spatial configuration.

| Parameter | Typical Value (Å or °) | Reference Compound |

| S-S Bond Length | 2.021 | Dibenzoyl disulfide researchgate.net |

| S-C Bond Length | 1.805 - 1.823 | Dibenzoyl disulfide researchgate.net |

| C-S-S Bond Angle | ~104° | General Disulfides |

Note: The values presented are based on structurally similar compounds and general principles of disulfide chemistry, as direct computational data for this compound is limited.

The rotation around the S-S bond is associated with a specific energy profile, known as the torsional barrier. Studies on acyclic disulfides have explored these rotational barriers. acs.org The energy barrier to rotation around the S-S bond is relatively low, allowing for a degree of conformational flexibility. However, the gauche conformation represents the global energy minimum.

| Parameter | Typical Value (°) |

| C-S-S-C Dihedral Angle | ~90 |

| Torsional Barrier | Low (relative to covalent bond energies) |

Note: Data is based on general observations for acyclic and aromatic disulfides.

Theoretical Analysis of Electronic Structure

The arrangement of electrons within a molecule governs its reactivity and physical properties. A theoretical analysis of the electronic structure of this compound, including its frontier molecular orbitals and charge distribution, provides insights into its chemical behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For aromatic disulfides, the HOMO-LUMO gap can be influenced by substituents on the aromatic rings. researchgate.net In a study of an olefin-disulfide complex, the HOMO-LUMO gap of the disulfide was calculated to be 8.42 eV, which was reduced upon complexation, indicating an increase in reactivity. tue.nl While specific HOMO-LUMO energy values for this compound require dedicated computational studies, it is expected that the presence of the phenylacetyl groups will influence the electronic structure compared to simpler alkyl disulfides.

The distribution of electron density within a molecule can be quantified through charge distribution analysis and the calculation of the molecular dipole moment. The electrostatic potential, which is determined by the charge distribution, is crucial for understanding intermolecular interactions. researchgate.netnih.gov

In molecules containing heteroatoms like sulfur and oxygen, there is an uneven sharing of electrons, leading to partial positive and negative charges on different atoms. This charge separation results in a molecular dipole moment. While specific values for this compound are not available, computational studies on related molecules can provide an estimation. The magnitude and direction of the dipole moment are important for predicting how the molecule will interact with other polar molecules and external electric fields.

Conformational Isomerism and Dynamics

Molecules are not static entities; they are in constant motion, and different spatial arrangements of their atoms, known as conformations, can exist. The study of these conformations and the dynamics of their interconversion is known as conformational analysis.

For acyclic molecules like this compound, rotation around single bonds leads to different conformers. As discussed previously, the most stable conformation around the S-S bond is the gauche form. However, other local energy minima may exist, and the molecule can populate these different conformations depending on the temperature and its environment.

Energy Landscapes of this compound Conformers

The energy landscape of an acyclic disulphide like this compound is characterized by specific low-energy conformations and the higher-energy states that separate them. The most critical geometric parameter defining these conformers is the dihedral angle of the C-S-S-C group.

Linear disulfides typically adopt a gauche conformation, which features a C-S-S-C dihedral angle of approximately 90°. researchgate.net This preference is often explained by the gauche effect, where the skewed arrangement minimizes the repulsion between the non-bonding electron pairs on the adjacent sulfur atoms. researchgate.net The energy landscape, therefore, contains distinct energy minima corresponding to these stable gauche rotamers. Computational methods, such as Density Functional Theory (DFT), are commonly employed to model these energy landscapes and have been used for chiral analogs of this compound and other related diaryl disulfides. researchgate.netresearchgate.net The transition states between these stable conformers are typically planar structures (with dihedral angles of 0° or 180°) that represent energy maxima on the potential energy surface. researchgate.net

Interconversion Pathways and Activation Energies

Interconversion between the stable conformers of this compound occurs through rotation around the disulfide (S-S) bond. This process is not free and requires sufficient energy to overcome a rotational energy barrier, also known as the activation energy of the conformational change. This barrier corresponds to the energy difference between the stable gauche conformer and the high-energy eclipsed transition state.

Advanced Experimental Structural Elucidation Techniques

A variety of sophisticated experimental methods are used to determine the precise atomic arrangement of molecules like this compound in different physical states.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid crystalline state. While a crystal structure for this compound itself is not prominently published, detailed structural analyses have been performed on very closely related compounds, providing valuable insight into its likely solid-state conformation.

For instance, the crystal structure of dibenzoyl disulfide, which differs only by the absence of the two methylene (B1212753) (-CH2-) groups, has been determined. researchgate.net Similarly, the structures of the chiral analogs derived from (R)- and (S)-2-phenylpropanoic acid have also been elucidated. researchgate.nettandfonline.com These studies reveal key structural parameters, such as the crucial S-S bond length and the C-S-S-C dihedral angle, which defines the molecular skew. researchgate.netresearchgate.nettandfonline.com

Table 1: Selected Crystallographic Data for this compound Analogs

| Parameter | Dibenzoyl Disulfide researchgate.net | Bis-(o-nitrophenyl) disulphide rsc.org |

|---|---|---|

| Molecular Formula | C₁₄H₁₀O₂S₂ | C₁₂H₈N₂O₄S₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| S-S Bond Length (Å) | 2.021 | 2.045 |

| C-S-S-C Dihedral Angle (°) | 80.8 | - |

| Average S-C Distance (Å) | 1.814 (avg.) | 1.796 |

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of substances in the gaseous state, free from the influence of intermolecular forces present in crystals. wikipedia.org This method provides information about the equilibrium geometry of isolated molecules.

The technique involves directing a beam of high-energy electrons at a gaseous sample and analyzing the resulting diffraction pattern. wikipedia.org This pattern contains information about the distances between all pairs of atoms in the molecule. wikipedia.org While GED has been successfully applied to determine the structure of simpler disulfides, such as dimethyl disulfide acs.org, a specific structural investigation of this compound using this method is not found in the reviewed scientific literature.

Vibrational Spectroscopy for Conformational Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a key tool for characterizing molecules and can be used to identify specific conformers. Each conformer of a molecule has a unique set of vibrational modes, resulting in a distinct "fingerprint" spectrum.

Reaction Mechanisms and Chemical Transformations of Phenylacetyl Disulphide

Disulphide Bond Scission Reactions

The central reactive feature of phenylacetyl disulphide is the covalent bond between its two sulfur atoms. The cleavage, or scission, of this bond is the basis for its utility in chemical synthesis and is the focal point of its transformations. This scission can be induced by either reductive processes or by nucleophilic attack on one of the sulfur atoms.

Reductive cleavage of the disulfide bond in this compound involves the addition of two electrons, resulting in the formation of two phenylacetylthiolate anions, which upon protonation yield two molecules of phenylacetyl thiol. This reduction can be accomplished through various chemical and electrochemical methods.

A variety of chemical reagents can be employed to reduce the disulfide bond of this compound. These agents typically function by providing electrons or their equivalent (e.g., a hydride ion or a nucleophilic group that is easily oxidized). Common classes of reducing agents include phosphines and thiols.

Reduction by Trialkylphosphines:

Trialkylphosphines, such as triphenylphosphine (PPh₃) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are effective reagents for the reduction of disulfides. The mechanism involves a nucleophilic attack by the phosphine (B1218219) on one of the sulfur atoms of the disulfide bond. This attack results in the cleavage of the S-S bond and the formation of a thiophosphonium intermediate and a thiolate anion. The reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the final phosphine oxide product. The mechanism proceeds as follows:

Nucleophilic Attack: The phosphine attacks one of the sulfur atoms of the this compound molecule.

Intermediate Formation: This leads to the formation of a phosphonium (B103445) intermediate and a phenylacetylthiolate anion.

Hydrolysis: The intermediate reacts with water to produce triphenylphosphine oxide and another molecule of phenylacetyl thiol.

Reduction by Thiols (Thiol-Disulfide Exchange):

Reducing agents containing thiol groups, such as dithiothreitol (DTT), can cleave the disulfide bond of this compound through a process known as thiol-disulfide exchange. DTT is a particularly efficient reducing agent because it contains two thiol groups. The mechanism involves two sequential thiol-disulfide exchange reactions:

First Exchange: One of the thiol groups of DTT attacks the disulfide bond of this compound, forming a mixed disulfide and releasing one molecule of phenylacetyl thiol.

Intramolecular Cyclization: The second thiol group of the DTT molecule then attacks the sulfur atom of the mixed disulfide in an intramolecular reaction. This forms a stable six-membered ring (oxidized DTT) and releases the second molecule of phenylacetyl thiol.

| Reducing Agent | General Mechanism | Key Intermediates | Final Products |

| Triphenylphosphine (PPh₃) | Nucleophilic attack by phosphorus on a sulfur atom, followed by hydrolysis. | Thiophosphonium ion | Phenylacetyl thiol, Triphenylphosphine oxide |

| Dithiothreitol (DTT) | Two sequential thiol-disulfide exchange reactions. | Mixed disulfide | Phenylacetyl thiol, Oxidized DTT (cyclic disulfide) |

The disulfide bond of this compound can be cleaved electrochemically by direct electron transfer at the surface of an electrode. This method offers a clean and reagent-free alternative to chemical reduction. The general pathway for the electrochemical reduction of a disulfide (RSSR) involves the following steps:

First Electron Transfer: The disulfide molecule diffuses to the cathode surface and accepts an electron, forming a disulfide radical anion ([RSSR]⁻•). This is often the rate-determining step.

S-S Bond Cleavage: The radical anion is unstable and rapidly undergoes cleavage of the weak S-S bond to yield a thiol molecule (RS•) and a thiolate anion (RS⁻).

Second Electron Transfer: The resulting thiol radical is highly reactive and is immediately reduced by another electron transfer at the electrode surface to form a second thiolate anion.

Protonation: In the presence of a proton source (e.g., the solvent or a buffer), the two thiolate anions are protonated to form two molecules of the corresponding thiol.

| Step | Description | Species Involved |

| 1 | Initial one-electron reduction at the cathode. | This compound, electron (e⁻) |

| 2 | Formation of a radical anion intermediate. | [this compound]⁻• |

| 3 | Cleavage of the S-S bond. | Phenylacetyl radical, Phenylacetylthiolate anion |

| 4 | Second one-electron reduction. | Phenylacetyl radical, electron (e⁻) |

| 5 | Formation of a second thiolate anion. | Phenylacetylthiolate anion |

| 6 | Protonation of the thiolate anions. | Phenylacetylthiolate anions, proton source (H⁺) |

| Overall | Two-electron reduction. | This compound → 2 Phenylacetyl thiol |

The sulfur atoms in the disulfide bond of this compound are electrophilic and can be attacked by a range of nucleophiles. This attack leads to the heterolytic cleavage of the S-S bond, resulting in the formation of a new sulfur-nucleophile bond and the displacement of a phenylacetylthiolate anion. This process is a type of nucleophilic substitution reaction, often proceeding via an Sₙ2-type mechanism.

As mentioned in the context of reducing agents, thiols and especially their conjugate bases, thiolates (RS⁻), are effective nucleophiles for cleaving disulfide bonds. This reaction, known as thiol-disulfide exchange, is a fundamental process in biochemistry and organic chemistry.

The reaction is initiated by the attack of a thiolate anion on one of the sulfur atoms of the this compound molecule. The thiolate is a much stronger nucleophile than the corresponding neutral thiol. The reaction proceeds through a linear transition state where the attacking thiolate, the central sulfur atom, and the leaving thiolate are aligned.

This exchange reaction is typically reversible, and the position of the equilibrium is determined by the relative concentrations and the redox potentials of the participating thiols and disulfides.

Reaction with Cyanide:

The cyanide ion (CN⁻) is a potent nucleophile that can attack the disulfide bond of this compound. This reaction leads to the cleavage of the S-S bond and the formation of phenylacetyl thiocyanate (B1210189) and a phenylacetylthiolate anion. The mechanism involves the nucleophilic attack of the cyanide ion on one of the sulfur atoms, with the other sulfur atom and its attached phenylacetyl group acting as the leaving group.

This reaction is analogous to the well-known cleavage of disulfides by cyanide.

Reaction with Hydroxide (B78521) (Alkaline Hydrolysis):

The hydroxide ion (OH⁻) can also act as a nucleophile and attack the disulfide bond, leading to alkaline hydrolysis. This reaction is generally slower than with softer nucleophiles like thiolates or cyanide. The nucleophilic attack of a hydroxide ion on a sulfur atom of the disulfide bond results in the formation of a phenylacetylsulfenic acid and a phenylacetylthiolate anion.

The resulting sulfenic acid is often unstable and can undergo further reactions. It is important to distinguish this direct nucleophilic attack on the sulfur atom from the base-catalyzed degradation of this compound, which proceeds via an E1cB-type elimination. researchgate.netnih.gov In the E1cB mechanism, the base abstracts a proton from the α-carbon, leading to the formation of a carbanion, which then eliminates a disulfide anion to form a ketene. While this reaction occurs under basic conditions, it is not a direct nucleophilic attack on the sulfur atom.

| Nucleophile | Product 1 | Product 2 |

| Thiolate (R'S⁻) | Mixed Disulfide (R-S-S-R') | Phenylacetylthiolate |

| Cyanide (CN⁻) | Phenylacetyl thiocyanate | Phenylacetylthiolate |

| Hydroxide (OH⁻) | Phenylacetylsulfenic acid | Phenylacetylthiolate |

Homolytic Cleavage and Radical Formation

The disulfide bond in this compound, like in other organic disulfides, can undergo homolytic cleavage, a process where the sulfur-sulfur bond breaks symmetrically, with each sulfur atom retaining one of the bonding electrons. This process results in the formation of two phenylacetylthiyl radicals. Such cleavage is typically initiated by the input of energy in the form of heat (thermolysis) or light (photolysis). researchgate.net

While specific studies on the homolytic cleavage of this compound are not extensively documented, the general mechanism for acyl disulfides suggests the formation of acylthiyl radicals. These radicals are highly reactive intermediates that can participate in various subsequent reactions, including hydrogen abstraction, addition to unsaturated bonds, or recombination.

Table 1: General Conditions for Homolytic Cleavage of Disulfides

| Condition | Description | Expected Products from this compound |

| Thermolysis | Application of heat to induce bond cleavage. The required temperature varies depending on the bond dissociation energy. | Phenylacetylthiyl radicals |

| Photolysis | Irradiation with light, typically UV, to provide the energy for bond dissociation. | Phenylacetylthiyl radicals |

Oxidation Reactions of this compound

The sulfur atoms in this compound are in a relatively low oxidation state and are susceptible to oxidation by various oxidizing agents. These reactions can lead to a range of sulfur-containing species with higher oxidation states.

Formation of Sulphur Oxoacids and Related Species

The oxidation of disulfides can proceed through several stages, yielding progressively more oxidized sulfur species. The initial oxidation of a disulfide typically forms a thiosulfinate. nih.govnih.gov In the case of this compound, this would be S-(phenylacetyl) phenylacetanethiosulfinate. This transformation can be achieved using oxidizing agents such as peroxy acids, for instance, meta-chloroperoxybenzoic acid (m-CPBA). nih.govmasterorganicchemistry.com

Further oxidation of the thiosulfinate can lead to the cleavage of the sulfur-sulfur bond and the formation of sulfonic acids. For this compound, complete oxidation would be expected to yield phenylacetic sulfonic acid. Strong oxidizing conditions, potentially involving reagents like hydrogen peroxide or nitric acid, can facilitate this transformation. nih.gov

Table 2: Products of this compound Oxidation

| Oxidizing Agent | Potential Product(s) |

| m-CPBA (meta-chloroperoxybenzoic acid) | S-(phenylacetyl) phenylacetanethiosulfinate |

| Hydrogen Peroxide (H₂O₂) | S-(phenylacetyl) phenylacetanethiosulfinate, Phenylacetic sulfonic acid |

| Nitric Acid (HNO₃) | Phenylacetic sulfonic acid |

Role of Oxidative Stressors in Disulphide Transformations

In biological contexts, disulfide bonds can be affected by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. A specific manifestation of this is "disulfide stress," which involves the dysregulation of thiol-disulfide homeostasis, leading to the accumulation of disulfide bonds and subsequent cellular damage. nih.govnih.gov

Intermolecular Reactions and Derivative Formation

This compound can participate in intermolecular reactions, leading to the formation of new derivatives. These reactions primarily involve the disulfide bond and can be influenced by the nature of the attacking species.

Transdisulphidation Reactions

Transdisulphidation, also known as thiol-disulfide exchange, is a characteristic reaction of disulfides. In this process, a thiol attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new thiol. This reaction is crucial in many biological processes, including protein folding and redox signaling. libretexts.orglibretexts.org

This compound can undergo transdisulphidation with various thiols. For instance, reaction with a thiol (R-SH) would lead to the formation of an unsymmetrical disulfide (phenylacetyl-S-S-R) and phenylacetylthiol. The kinetics and equilibrium of such reactions are dependent on factors such as the pKa of the attacking thiol and the stability of the resulting disulfide. nih.gov A well-known example of a biologically relevant thiol that participates in such reactions is glutathione (B108866). researchgate.netnih.gov

Reactions with Electrophiles

The sulfur atoms in this compound possess lone pairs of electrons and can act as nucleophiles, reacting with strong electrophiles. However, the reactivity is generally lower than that of thiols. Reactions with electrophiles such as alkyl halides are a common method for the synthesis of sulfides. While direct alkylation on the disulfide bond of this compound is not a common reaction, the chemistry of related sulfur compounds suggests that under certain conditions, electrophilic attack could lead to the formation of sulfonium ions or other intermediates.

Stability and Degradation Pathways of this compound Under Varying Chemical Environments

The stability of this compound is a critical factor influencing its storage, handling, and efficacy in chemical reactions, most notably in its application as a sulfurizing agent. The degradation of this compound can be initiated by several environmental factors, including pH, temperature, and light. Understanding these degradation pathways is essential for optimizing its use and ensuring the purity of the resulting products. The core structure of this compound, featuring a disulfide bond flanked by two phenylacetyl groups, dictates its susceptibility to various chemical transformations.

pH Dependence of this compound Stability

The stability of this compound is significantly influenced by the pH of its environment. While specific pH-rate profiles for the hydrolysis of this compound are not extensively documented in publicly available literature, the general behavior of related chemical structures, such as thioesters and other disulfides, provides insights into its likely pH-dependent stability.

In neutral to acidic conditions, many organic disulfides exhibit relative stability. However, under basic conditions, the degradation of this compound is notably accelerated. This is particularly relevant in its application for the synthesis of phosphorothioate (B77711) oligonucleotides, where a process known as "aging" is employed. This "aging" involves the deliberate degradation of this compound in the presence of a base, such as 3-picoline or pyridine (B92270), to generate more reactive sulfur-transfer reagents. nih.govharvard.edu

The base-catalyzed degradation is understood to proceed via an E1cB-type elimination mechanism. nih.gov The process is initiated by the abstraction of a proton from the methylene (B1212753) carbon adjacent to the carbonyl group, forming a carbanion. This is followed by the elimination of a thiocarboxylate anion to yield a ketene intermediate and an acyldisulfide anion. The rate of this degradation is dependent on the basicity of the amine catalyst used. nih.gov The acyldisulfide anion can then react with another molecule of this compound to form polysulfides, which are highly efficient sulfurizing agents. nih.govharvard.edu

While detailed kinetic data across a broad pH range for this compound is not available, the stability of analogous thioesters is known to be pH-dependent, with both acid- and base-catalyzed hydrolysis occurring. acs.org For thioesters, the rate of hydrolysis is generally slow in neutral water but increases in both acidic and alkaline solutions. acs.org Given the presence of thioester-like linkages in this compound, a similar V-shaped pH-rate profile, with minimum stability at very low and high pH and maximum stability in the neutral to slightly acidic range, could be anticipated for its hydrolytic degradation.

Table 1: Postulated pH-Dependent Degradation Behavior of this compound

| pH Range | Postulated Stability | Primary Degradation Pathway |

| Acidic (pH < 4) | Moderate to Low | Acid-catalyzed hydrolysis of the thioester linkage. |

| Neutral (pH 4-7) | Relatively High | Slow uncatalyzed hydrolysis. |

| Alkaline (pH > 7) | Low | Base-catalyzed elimination (E1cB mechanism) and hydrolysis. |

This table is based on the known behavior of analogous compounds and the documented base-catalyzed degradation of this compound. Specific kinetic data for this compound is not available.

Thermal and Photochemical Degradation Pathways

Thermal Degradation:

Organic sulfur compounds, including disulfides, are known to undergo decomposition at elevated temperatures. The thermal degradation of such compounds often involves the cleavage of carbon-sulfur and sulfur-sulfur bonds, leading to the formation of smaller, more volatile molecules, including hydrogen sulfide (B99878). ifpenergiesnouvelles.fr While specific studies on the thermal degradation mechanism of this compound are not detailed in the literature, it is anticipated that heating would lead to the homolytic cleavage of the disulfide bond as an initial step. This would generate phenylacetylthiyl radicals (C₆H₅CH₂C(O)S•). These highly reactive radicals could then undergo a variety of subsequent reactions, including decarbonylation, recombination, and hydrogen abstraction, to form a complex mixture of products. Given its melting point of 59-63 °C, significant thermal decomposition would be expected at temperatures well above this range.

Photochemical Degradation:

Disulfide bonds are known to be susceptible to cleavage upon exposure to ultraviolet (UV) radiation. The photolysis of organic disulfides typically proceeds via the homolytic cleavage of the S-S bond, which has a relatively low bond dissociation energy. beilstein-journals.org This process results in the formation of two thiyl radicals. For this compound, irradiation with UV light would be expected to produce two phenylacetylthiyl radicals:

(C₆H₅CH₂COS)₂ + hν → 2 C₆H₅CH₂C(O)S•

These radicals can then participate in a variety of secondary reactions, such as dimerization, disproportionation, or reaction with other molecules in the medium. The specific products of the photochemical degradation of this compound would depend on the solvent and the presence of other reactive species. The efficiency of this photochemical process is described by the quantum yield, which is the number of molecules transformed per photon absorbed. While the specific quantum yield for this compound has not been reported, this pathway represents a likely route for its degradation upon exposure to light.

Hydrolytic Stability and Kinetics

The hydrolytic stability of this compound is a key consideration for its use in aqueous or semi-aqueous environments. The molecule contains two thioester linkages, which are susceptible to hydrolysis. The hydrolysis of a thioester can be catalyzed by both acid and base.

In aqueous solution, water can act as a nucleophile and attack the carbonyl carbon of the thioester group. This can lead to the cleavage of the carbon-sulfur bond and the formation of phenylacetic acid and a thiosulfenic acid intermediate, which would be unstable.

The kinetics of thioester hydrolysis have been studied for various model compounds. acs.org These studies indicate that the rate of hydrolysis is significantly influenced by pH. For instance, the hydrolysis of S-methyl thioacetate is catalyzed by both acid and base. acs.org At a neutral pH of 7, the uncatalyzed hydrolysis is relatively slow. acs.org

Rate = k_w[PADS] + k_a[PADS][H⁺] + k_b[PADS][OH⁻]

Where [PADS] is the concentration of this compound. While the specific rate constants (k_w, k_a, and k_b) for this compound have not been experimentally determined and reported in the literature, the known reactivity of thioesters suggests that the hydrolytic degradation would be slowest at a near-neutral pH and would increase under both acidic and alkaline conditions. The base-catalyzed pathway, as discussed in the pH dependence section, is particularly efficient and proceeds through a distinct elimination mechanism in the presence of amine bases.

Advanced Analytical Techniques for Phenylacetyl Disulphide Characterization and Quantification

Chromatographic Separation Methodologies

Chromatography is a cornerstone for the analysis of Phenylacetyl disulphide, enabling the separation of the main compound from impurities, starting materials, and by-products. The choice of technique depends on the specific analytical goal, such as purity determination or enantiomeric separation of chiral analogues.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity and quantifying this compound. innospk.comchemimpex.com The technique's versatility allows for the separation of non-volatile and thermally sensitive compounds, making it ideal for this particular molecule. Purity analysis by HPLC is a standard quality control parameter, with typical requirements being ≥97% or ≥98%. scbt.comchemimpex.com In practice, modern synthetic and purification methods can yield this compound with purities exceeding 99.9% as determined by HPLC. innospk.com

Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or a buffer solution. researchgate.netscholarsresearchlibrary.com Detection is typically achieved using a UV detector, as the phenyl groups in the molecule absorb ultraviolet light. For quantitative analysis, a calibration curve is constructed using certified reference standards to ensure accuracy. The method can also be used to quantify thiols and disulfides indirectly by measuring a chromophoric product released after a derivatization reaction. nih.govmdpi.com

Table 1: Reported Purity Levels of this compound Determined by HPLC

| Purity Specification | Reported Purity | Source |

|---|---|---|

| ≥ 98.0% | 99.9% | innospk.com |

| ≥ 98% | Not specified | chemimpex.com |

| >98.0% | Not specified | laboratoriumdiscounter.nl |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has a relatively high boiling point (481.1ºC at 760 mmHg) and low vapor pressure, making direct GC analysis challenging, GC coupled with Mass Spectrometry (GC-MS) can be applied to its analysis, often through the characterization of more volatile derivatives or degradation products. innospk.com

For compounds that are not sufficiently volatile, derivatization is a common strategy to increase volatility and improve chromatographic performance. nih.gov For instance, the analysis of related phenolic compounds by GC-MS is often performed after converting them into more volatile ester derivatives. nih.gov Alternatively, GC-MS can be used to analyze for specific, more volatile impurities that may be present in a this compound sample. Furthermore, specialized GC detectors, such as the sulfur chemiluminescence detector (SCD), offer high selectivity and sensitivity for sulfur-containing compounds and can be an effective tool for analyzing complex matrices for sulfur species. gcms.cz

While this compound itself is an achiral molecule, chiral analogues derived from chiral 2-arylalkanoic acids have been synthesized. researchgate.net For these chiral compounds, determining the enantiomeric purity is critical, as different enantiomers can have distinct biological activities. Chiral HPLC is the definitive method for separating and quantifying enantiomers. researchgate.netmdpi.com

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. jiangnan.edu.cn A study on chiral disulfides derived from (R)- and (S)-2-phenylpropanoic acid successfully used chiral HPLC to confirm that the final products were formed with enantiomeric purities ranging from 86.1% to over 99.9%. researchgate.net The separation is typically performed using a normal-phase mobile system, such as a mixture of n-hexane and isopropanol. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule and confirming its identity. iaph.es This technique is a powerful tool for the structural elucidation of this compound and for studying its behavior under ionization conditions. nih.govmdpi.com

To analyze a compound by mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common "soft" ionization techniques that are well-suited for molecules like this compound. nih.gov

Electrospray Ionization (ESI-MS): ESI is a soft ionization method that generates ions from polar molecules in solution. asms.org It is particularly useful for analyzing large and thermally fragile molecules. aocs.org Given the presence of carbonyl groups, this compound possesses some polarity, making ESI a viable ionization method, likely forming adducts with ions like sodium ([M+Na]+) or ammonium (B1175870) ([M+NH4]+). ESI is frequently coupled with liquid chromatography for LC-MS analysis. nih.gov

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is better suited for less polar and more volatile compounds compared to ESI. aocs.orglabx.com The analyte is vaporized in a heated nebulizer and then ionized through gas-phase ion-molecule reactions. asms.org This technique is compatible with higher liquid flow rates and can be less susceptible to matrix effects than ESI. labx.com For this compound, APCI could be expected to produce a protonated molecule [M+H]+. The choice between ESI and APCI would depend on the specific sample matrix and the coupling with a separation technique like HPLC. nih.gov

Tandem Mass Spectrometry (MS/MS) is an indispensable tool for structural elucidation. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) of this compound is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are then analyzed. asms.org The fragmentation pattern provides a structural fingerprint of the molecule. researchgate.net

For a disulfide-containing molecule like this compound, MS/MS studies can reveal the characteristic cleavage pathways of the disulfide bond. chemrxiv.org Key fragmentation pathways that could be expected include:

Homolytic cleavage of the S-S bond: This would split the molecule into two identical radical fragments.

Cleavage of the C-S bond: This involves the breaking of the bond between a carbonyl carbon and a sulfur atom.

McLafferty rearrangement: This is a common fragmentation pathway for molecules containing a carbonyl group and a sufficiently long chain. libretexts.org

By analyzing the precise masses of the fragment ions using a high-resolution analyzer, the elemental composition of each fragment can be determined, allowing for the unambiguous elucidation of the fragmentation pathways. iaph.es This information definitively confirms the connectivity of the atoms within the this compound molecule. chemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the elucidation of molecular structure, dynamics, and connectivity. For Phenylacetyl disulfide, NMR techniques provide atomic-level information, enabling a comprehensive understanding of its chemical environment.

Proton and Carbon-13 NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively, within a molecule.

The ¹H NMR spectrum of Phenylacetyl disulfide in deuterated chloroform (B151607) (CDCl₃) displays two main signals. A multiplet observed in the range of δ 7.37–7.28 ppm is characteristic of the aromatic protons of the two phenyl rings. The integration of this signal corresponds to ten protons, confirming the presence of two monosubstituted benzene (B151609) rings. A singlet appearing at δ 3.99 ppm, integrating to four protons, is assigned to the two equivalent methylene (B1212753) (-CH₂-) groups. The singlet nature of this peak indicates that there are no adjacent protons to couple with, which is consistent with the structure of Phenylacetyl disulfide where the methylene groups are situated between a phenyl ring and a carbonyl group.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The spectrum shows six distinct carbon signals. The signal at δ 191.6 ppm is attributed to the carbonyl carbon (C=O), which is typically found in this downfield region due to the deshielding effect of the double-bonded oxygen. The methylene carbon (-CH₂-) appears at δ 49.3 ppm. The remaining four signals at δ 132.2, 129.9, 129.0, and 128.1 ppm correspond to the aromatic carbons of the phenyl rings. The signal at δ 132.2 ppm is assigned to the quaternary ipso-carbon (the carbon atom of the phenyl ring attached to the methylene group), while the other three signals represent the ortho, meta, and para carbons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.37–7.28 | Multiplet (m) | 10H | Aromatic protons (C₆H₅) |

| 3.99 | Singlet (s) | 4H | Methylene protons (-CH₂) |

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 191.6 | Carbonyl carbon (C=O) |

| 132.2 | Ipso-aromatic carbon |

| 129.9 | Aromatic carbons |

| 129.0 | Aromatic carbons |

| 128.1 | Aromatic carbons |

| 49.3 | Methylene carbon (-CH₂) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule.

Correlation Spectroscopy (COSY) : This homonuclear correlation experiment reveals proton-proton couplings. In a COSY spectrum of Phenylacetyl disulfide, cross-peaks would be observed between the coupled aromatic protons within the multiplet, helping to delineate the spin system of the phenyl rings. The methylene protons, being a singlet, would not show any cross-peaks, confirming their isolation from other proton environments.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates directly bonded proton and carbon atoms. For Phenylacetyl disulfide, an HSQC spectrum would show a cross-peak connecting the methylene proton signal at δ 3.99 ppm to the methylene carbon signal at δ 49.3 ppm. Similarly, each aromatic proton signal within the multiplet would correlate to its directly attached aromatic carbon signal, aiding in the definitive assignment of the aromatic carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is particularly useful for connecting different fragments of a molecule. In the case of Phenylacetyl disulfide, an HMBC experiment would be expected to show a correlation between the methylene protons (δ 3.99 ppm) and the carbonyl carbon (δ 191.6 ppm) through a two-bond coupling. Furthermore, correlations between the methylene protons and the ipso-aromatic carbon (δ 132.2 ppm) as well as other aromatic carbons would be anticipated, firmly establishing the connectivity between the phenylacetyl moieties.

Dynamic NMR for Conformational Exchange Studies

Dynamic NMR (DNMR) is a powerful technique used to study the rates and mechanisms of conformational changes in molecules that occur on the NMR timescale. In molecules containing disulfide bonds, rotation around the S-S and adjacent C-S bonds can lead to the existence of different conformers.

For Phenylacetyl disulfide, it is conceivable that restricted rotation around the S-S bond could lead to different stable conformations. At room temperature, if the interconversion between these conformers is fast on the NMR timescale, an averaged spectrum is observed. However, by lowering the temperature, it may be possible to slow down this exchange to a rate where distinct signals for each conformer can be observed.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For Phenylacetyl disulfide, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Based on the structure of Phenylacetyl disulfide and comparison with structurally similar molecules such as Dibenzyl Disulfide, the following key vibrational bands can be anticipated:

C=O Stretching : A strong absorption band is expected in the region of 1700-1750 cm⁻¹ due to the stretching vibration of the carbonyl group. This is a highly characteristic peak for compounds containing a C=O double bond.

Aromatic C-H Stretching : Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, corresponding to the stretching vibrations of the C-H bonds in the phenyl rings.

Aliphatic C-H Stretching : Bands corresponding to the symmetric and asymmetric stretching of the methylene (-CH₂-) groups are expected in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching : Several bands of varying intensity are anticipated in the 1450-1600 cm⁻¹ region, arising from the in-plane stretching vibrations of the carbon-carbon double bonds within the phenyl rings.

CH₂ Bending (Scissoring) : A band around 1420-1470 cm⁻¹ is expected for the scissoring vibration of the methylene groups.

C-S Stretching : The C-S stretching vibration is expected to appear as a weak to medium band in the fingerprint region, typically between 600 and 800 cm⁻¹.

S-S Stretching : The disulfide S-S stretching vibration is generally a weak absorption in the infrared spectrum and can be difficult to observe, but it is expected to appear in the 400-550 cm⁻¹ range.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3030 | Aromatic C-H Stretch | Weak-Medium |

| 2960-2850 | Aliphatic C-H Stretch | Medium |

| 1750-1700 | C=O Stretch | Strong |

| 1600-1450 | Aromatic C=C Stretch | Medium-Strong |

| 1470-1420 | CH₂ Bend (Scissoring) | Medium |

| 800-600 | C-S Stretch | Weak-Medium |

| 550-400 | S-S Stretch | Weak |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For Phenylacetyl disulfide, Raman spectroscopy would be especially useful for identifying the S-S and C-S stretching vibrations, which are often weak in FTIR spectra.

Key expected Raman bands for Phenylacetyl disulfide include:

S-S Stretching : A distinct and relatively strong band is expected in the 500-550 cm⁻¹ region for the S-S stretching vibration. The intensity of this band makes Raman spectroscopy a superior technique for the characterization of the disulfide linkage. The exact position of this band can also provide information about the dihedral angle of the C-S-S-C group.

C-S Stretching : The C-S stretching vibrations are expected to produce one or more bands in the 600-750 cm⁻¹ range. These bands are typically more intense in the Raman spectrum compared to the FTIR spectrum.

Aromatic Ring Vibrations : The phenyl rings will give rise to several characteristic bands in the Raman spectrum, including a strong ring-breathing mode around 1000 cm⁻¹.

C=O Stretching : The carbonyl stretch will also be present in the Raman spectrum, although it is typically less intense than in the FTIR spectrum.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of Phenylacetyl disulfide, allowing for the unambiguous identification of its functional groups and providing insights into its molecular structure. A detailed analysis of the vibrational spectra of the closely related Dibenzyl Disulfide molecule has shown that the methylene group exhibits characteristic stretching, scissoring, wagging, twisting, and rocking vibrations, which would also be expected for Phenylacetyl disulfide, with some shifts due to the electronic effects of the adjacent carbonyl group. mdpi.comresearchgate.net